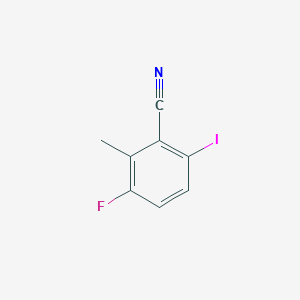

3-Fluoro-6-iodo-2-methylbenzonitrile

Description

3-Fluoro-6-iodo-2-methylbenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with fluorine (position 3), iodine (position 6), and a methyl group (position 2). Its molecular formula is C₈H₅FIN, with a molecular weight of 261.04 g/mol (calculated). The iodine atom, a heavy halogen, may enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group introduces steric bulk that could influence regioselectivity in further functionalization.

Properties

IUPAC Name |

3-fluoro-6-iodo-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRMZJGXRZBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-iodo-2-methylbenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 3-Fluoro-2-methylbenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-iodo-2-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-Fluoro-6-azido-2-methylbenzonitrile.

Scientific Research Applications

3-Fluoro-6-iodo-2-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with fluorine-containing functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-iodo-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved would vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-6-iodo-2-methylbenzonitrile are best understood through comparison with analogous benzonitrile derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on reactivity and applications:

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives

Key Insights

Halogen Effects :

- Iodine vs. Chlorine/Bromine : The iodine atom in this compound provides superior leaving-group ability compared to chlorine or bromine, favoring nucleophilic aromatic substitution or metal-catalyzed couplings . However, bromine (as in 3-bromo-2-fluoro-6-methoxybenzonitrile ) may offer cost advantages in large-scale syntheses.

- Trifluoromethyl Groups : The CF₃ group in 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile increases lipophilicity and metabolic stability, a trait valued in agrochemicals.

Substituent Position: Steric and electronic effects vary significantly with substituent placement. In contrast, 2-fluoro-3-iodo-4-methylbenzonitrile places methyl at C4, reducing steric interference near the nitrile group.

Functional Group Diversity :

- Methoxy (OCH₃) groups (e.g., in 3-fluoro-2-methoxybenzonitrile ) improve solubility in polar solvents, whereas nitriles enhance dipole moments and binding affinity in drug-receptor interactions.

Limitations and Knowledge Gaps

The evidence provided lacks explicit data on this compound’s physical properties (e.g., melting point, solubility) or direct synthetic applications. Comparative analyses rely on structural extrapolation and general principles of aromatic chemistry. Further experimental studies are needed to validate theoretical predictions.

Biological Activity

3-Fluoro-6-iodo-2-methylbenzonitrile is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom, an iodine atom, and a nitrile group attached to a benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions.

Key Properties:

- Molecular Formula: C8H6F I N

- Molecular Weight: 252.05 g/mol

- CAS Number: 2383774-80-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine and iodine atoms can enhance binding affinity and selectivity for specific molecular targets, potentially modulating biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signal transduction processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity:

-

Antimicrobial Properties:

- Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .

- Neuroprotective Effects:

Case Study 1: Anticancer Efficacy

In a study investigating the effects of structurally related compounds on renal cell carcinoma, it was found that treatment with these compounds led to significant tumor size reduction in xenograft models. The mechanism involved downregulation of HIF-2α-regulated genes .

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that derivatives of benzonitriles exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against infections caused by resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Promising | Potential | Enzyme inhibition, receptor modulation |

| 3-Fluoro-6-hydroxy-2-methylbenzonitrile | Confirmed | Moderate | Enzyme inhibition |

| 6-Amino-3-fluoro-2-methylbenzonitrile | High | High | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.